Tautomeric Stability: 2H vs. 1H Form
The 2H-tautomer of 1,2,3-triazole is computationally more stable than the 1H-tautomer in both gas phase and solution across all studied derivatives, as determined by DFT and Hartree-Fock calculations [1]. This intrinsic stability of the 2H form means that the target compound—specifically designated as 2H-1,2,3-triazole-4,5-dicarbonyl dichloride—retains the aromatic stabilization associated with the 2H arrangement, whereas the 1H-tautomeric form predominates in solution only for the parent unsubstituted triazole due to its larger dipole moment [1]. For the 4,5-dicarbonyl dichloride derivative, the electron-withdrawing substituents further stabilize the 2H form. This contrasts with many commercial listings that use 1H-nomenclature interchangeably, potentially leading to procurement of a tautomeric mixture with different reactivity.
| Evidence Dimension | Relative thermodynamic stability of triazole tautomers |
|---|---|
| Target Compound Data | 2H-1,2,3-triazole tautomer: computationally more stable in gas phase and solution for substituted derivatives |
| Comparator Or Baseline | 1H-1,2,3-triazole tautomer: less stable in gas phase; becomes competitive in solution only for unsubstituted parent due to larger dipole moment |
| Quantified Difference | Qualitative stability ordering: 2H > 1H for substituted triazoles in both gas phase and solution (computational prediction). For unsubstituted triazole in solution, 1H is more stable. |
| Conditions | DFT and Hartree-Fock calculations; gas phase and implicit solvent models |
Why This Matters
Procurement of material with well-defined tautomeric identity (2H rather than mixed 1H/2H) ensures consistent reactivity in nucleophilic acyl substitution, as the tautomeric form influences the electron density at the carbonyl carbons and the acidity of the N–H proton.
- [1] Solvent and substituent effects on the electronic structures of triazoles: computational study. DFT and HF analysis indicating 2H-triazole is more stable than 1H-tautomer in all studied compounds in gas phase and solution. View Source
